molecular formula C27H40ClNO7 B1250896 Chondrochloren A

Chondrochloren A

Cat. No. B1250896
M. Wt: 526.1 g/mol
InChI Key: FYBGSKAWXCBCIQ-JRAUAZSASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chondrochloren A is a monocarboxylic acid amide with formula C27H40ClNO7, that is produced by Chondromyces crocatus and exhibits antibiotic properties. It has a role as an antimicrobial agent and a bacterial metabolite. It is an enone, a diol, a secondary alcohol, an ether, a monocarboxylic acid amide, a member of monochlorobenzenes and a member of phenols.

Scientific Research Applications

Biosynthesis Insights

Chondrochloren A is an antibiotic with unique structural features, derived from the myxobacterium Chondromyces crocatus Cm c5. Research has provided insights into its complex biosynthesis. One study revealed the involvement of a radical S-adenosylmethionine methylase in its formation, highlighting an unusual pathway involving early chlorination of tyrosine on a peptidyl carrier protein-bound intermediate and an unprecedented oxidative decarboxylase for the formation of the styryl moiety (Rachid et al., 2009).

Structural Characteristics

Chondrochloren A (and its variant B) are distinguished by their chloro-hydroxy-styryl amides attached to a modified C14 carboxylic acid, an arrangement unique to these metabolites. This structure, confirmed through Mosher's method and NMR spectroscopy, underscores the novelty of these compounds within the scope of biochemical research (Jansen et al., 2003).

Enzymatic Studies and Molecular Biology

Further investigations into the biosynthesis of chondrochloren A revealed that the final product of the chondrochloren megasynthetase is pre-chondrochloren, which undergoes oxidative decarboxylation by an FAD-dependent oxidative decarboxylase, CndG. This enzyme plays a crucial role in chondrochloren A's biological activity (Rachid et al., 2010).

Synthetic Approaches

The synthetic replication of chondrochloren A has been achieved, providing a new method for assembling polyketidal frameworks. This synthesis utilizes a 1,2-metallate rearrangement addition and has implications for the study of natural product synthesis and drug development (Linne et al., 2021).

properties

Product Name

Chondrochloren A

Molecular Formula

C27H40ClNO7

Molecular Weight

526.1 g/mol

IUPAC Name

(E,2R,3R,4R,8S,9S,10R)-N-[(Z)-2-(3-chloro-4-hydroxyphenyl)ethenyl]-3,9-dihydroxy-2,4-dimethoxy-6,8,10-trimethyl-7-oxotetradec-5-enamide

InChI

InChI=1S/C27H40ClNO7/c1-7-8-9-16(2)23(31)18(4)24(32)17(3)14-22(35-5)25(33)26(36-6)27(34)29-13-12-19-10-11-21(30)20(28)15-19/h10-16,18,22-23,25-26,30-31,33H,7-9H2,1-6H3,(H,29,34)/b13-12-,17-14+/t16-,18+,22-,23+,25-,26-/m1/s1

InChI Key

FYBGSKAWXCBCIQ-JRAUAZSASA-N

Isomeric SMILES

CCCC[C@@H](C)[C@@H]([C@H](C)C(=O)/C(=C/[C@H]([C@H]([C@H](C(=O)N/C=C\C1=CC(=C(C=C1)O)Cl)OC)O)OC)/C)O

Canonical SMILES

CCCCC(C)C(C(C)C(=O)C(=CC(C(C(C(=O)NC=CC1=CC(=C(C=C1)O)Cl)OC)O)OC)C)O

synonyms

chondrochloren A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chondrochloren A
Reactant of Route 2
Reactant of Route 2
Chondrochloren A
Reactant of Route 3
Chondrochloren A
Reactant of Route 4
Chondrochloren A
Reactant of Route 5
Chondrochloren A
Reactant of Route 6
Chondrochloren A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.